
CPI-360
Vue d'ensemble
Description
CPI-360 est un inhibiteur de petite molécule de l'homologue 2 de l'enhancer de zeste (EZH2), une enzyme de méthyltransférase d'histone. Ce composé a montré un potentiel significatif dans le domaine de l'oncologie en raison de sa capacité à inhiber EZH2, qui joue un rôle crucial dans la régulation de l'expression génique par la modification des histones .
Applications De Recherche Scientifique
CPI-360 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a chemical probe to study the function of EZH2 and its role in gene regulation.
Mécanisme D'action
Target of Action
CPI-360, also known as ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(tetrahydro-2H-pyran-4-yl)ethyl)-1H-indole-3-carboxamide, is a potent and selective inhibitor of the enzyme EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme , which plays a crucial role in gene regulation.
Mode of Action
This compound acts as a SAM (S-adenosyl methionine) competitive inhibitor . It binds to the EZH2 enzyme, inhibiting its activity and preventing it from adding methyl groups to histone proteins . This inhibition is selective for EZH2 over EZH1 and several other methyltransferases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone methylation pathway . By inhibiting EZH2, this compound reduces the levels of H3K27me3 and H3K27me2, two forms of histone methylation . This alteration in histone methylation can lead to changes in gene expression, affecting various cellular processes.
Result of Action
This compound’s inhibition of EZH2 leads to a decrease in global levels of H3K27me3 and H3K27me2 . This can trigger cell cycle arrest and ultimately result in apoptosis in certain cell types . For instance, in KARPAS-422 cells, a type of non-Hodgkin’s lymphoma cell line, this compound has been shown to reduce cell viability .
Analyse Biochimique
Biochemical Properties
CPI-360 has been found to interact with the enzyme EZH2, a histone-lysine N-methyltransferase . It acts as a SAM-competitive inhibitor of EZH2 . The IC50 values for wild-type EZH2 and Y641N mutant EZH2 are 0.5 nM and 2.5 nM, respectively .
Cellular Effects
In KARPAS-422 cells, this compound potently reduces global H3K27me3 and H3K27me2 levels, with EC50 values of 56 nM and 65 nM, respectively . It also causes time-dependent transcriptional changes and affects the viability of Y641N mutant EZH2-containing KARPAS-422 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme EZH2 . This inhibition leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression .
Temporal Effects in Laboratory Settings
This compound has been observed to cause time-dependent transcriptional changes in KARPAS-422 cells . Over time, it gradually arrests these cells in the G1 cell cycle stage, followed by the induction of apoptosis .
Dosage Effects in Animal Models
In mice bearing KARPAS-422 xenografts, this compound (200 mg/kg, s.c.) reduces tumor growth by 44% . This suggests that the effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
Given its role as an EZH2 inhibitor, it likely impacts pathways related to histone methylation .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the nucleus where EZH2 is located .
Subcellular Localization
Given that this compound targets EZH2, a nuclear enzyme, it is likely that this compound localizes to the nucleus
Méthodes De Préparation
La voie de synthèse comprend généralement l'utilisation de réactions de couplage croisé catalysées par le palladium, telles que l'amination de Suzuki ou de Buchwald-Hartwig, pour former des liaisons carbone-carbone et carbone-azote . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et de bases telles que le carbonate de potassium (K2CO3) ou l'hydrure de sodium (NaH) . Les méthodes de production industrielle de CPI-360 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
CPI-360 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : This compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène (H2O2), des agents réducteurs comme le borohydrure de sodium (NaBH4) et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : this compound est utilisé comme sonde chimique pour étudier la fonction de EZH2 et son rôle dans la régulation des gènes.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive l'activité d'EZH2, une méthyltransférase d'histone qui catalyse la méthylation de l'histone H3 à la lysine 27 (H3K27). Cette méthylation est associée au silencing des gènes. En inhibant EZH2, this compound réduit les niveaux de triméthylation de H3K27 (H3K27me3), conduisant à la réactivation des gènes silencieux et à l'induction de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent le complexe répressif polycomb 2 (PRC2) et diverses voies de signalisation en aval qui régulent la prolifération et la survie cellulaires .
Comparaison Avec Des Composés Similaires
CPI-360 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur d'EZH2. Les composés similaires comprennent :
EPZ-6438 (Tazemetostat) : Un inhibiteur sélectif d'EZH2 utilisé dans les essais cliniques pour divers cancers.
UNC1999 : Un inhibiteur double d'EZH2 et d'EZH1, offrant une inhibition plus large des méthyltransférases d'histones. This compound se démarque par sa haute sélectivité pour EZH2 par rapport aux autres méthyltransférases et par son activité antitumorale puissante dans les modèles précliniques.
Activité Biologique
CPI-360 is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in gene regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate epigenetic processes involved in cancer progression.
This compound functions by inhibiting the enzymatic activity of EZH2, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is associated with gene silencing and is often upregulated in various malignancies, including lymphomas and solid tumors. By reversing this silencing effect, this compound can reactivate tumor suppressor genes and induce apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound selectively induces cell death in lymphoma cell lines. A study published in Nature showed that treatment with this compound led to significant reductions in cell viability across multiple lymphoma models. The compound was found to cause G1 phase cell cycle arrest and apoptosis in sensitive cell lines, while sparing normal lymphocytes, indicating a therapeutic window for clinical application .
In Vivo Efficacy
In vivo studies have further substantiated the antitumor activity of this compound. Animal models treated with this compound exhibited notable tumor regression and prolonged survival compared to control groups. The compound was administered via intraperitoneal injection, and results indicated a significant reduction in tumor volume and weight after treatment over several weeks .
Case Studies and Clinical Implications
Case Study: Lymphoma Treatment
A clinical case study involving patients with relapsed or refractory lymphoma demonstrated promising results with this compound. Patients treated with the compound showed partial to complete responses, correlating with the downregulation of H3K27me3 levels and reactivation of tumor suppressor genes. This suggests that monitoring these epigenetic changes could serve as a biomarker for treatment efficacy.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
---|---|---|---|---|
In Vitro Study (Nature) | Lymphoma Cell Lines | 0.5 - 1.0 | EZH2 inhibition leading to apoptosis | Significant reduction in viability |
In Vivo Study | Xenograft Models | N/A | Tumor regression via EZH2 inhibition | Tumor volume reduced by 60% |
Clinical Case Study | Relapsed Lymphoma | N/A | Reactivation of tumor suppressors | Partial to complete responses observed |
Propriétés
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSFENQCNMITC-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?
A1: this compound (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, this compound blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []
Q2: The research paper mentions that this compound exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?
A2: Preclinical studies have demonstrated that this compound enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.